An In-depth Technical Guide to the Chemical Properties of 1-Bromo-3-methylcyclopentane
An In-depth Technical Guide to the Chemical Properties of 1-Bromo-3-methylcyclopentane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 1-bromo-3-methylcyclopentane (C₆H₁₁Br), a halogenated cycloalkane with applications in organic synthesis. The document details its structure, physicochemical properties, spectroscopic data, reactivity, and relevant experimental protocols.
Chemical Identity and Structure
1-Bromo-3-methylcyclopentane is a cyclic alkane derivative characterized by a five-membered ring substituted with a bromine atom and a methyl group. The positional relationship of these substituents gives rise to cis and trans stereoisomers, which exhibit distinct physical and spectroscopic properties.
Molecular Formula: C₆H₁₁Br[1]
Molecular Weight: 163.06 g/mol [1][2]
CAS Number: 58794-26-6[1]
IUPAC Name: 1-bromo-3-methylcyclopentane[1]
Physicochemical Properties
Experimentally determined physical properties for 1-bromo-3-methylcyclopentane are not widely reported in readily accessible literature. The following table summarizes computed data and available experimental information for closely related compounds.
| Property | Value | Source |
| Molecular Weight | 163.06 g/mol | PubChem[1][2] |
| XLogP3-AA | 2.7 | PubChem (Computed)[1][2] |
| Hydrogen Bond Donor Count | 0 | PubChem (Computed)[1][2] |
| Hydrogen Bond Acceptor Count | 0 | PubChem (Computed)[1][2] |
| Rotatable Bond Count | 0 | PubChem (Computed)[1][2] |
| Exact Mass | 162.00441 Da | PubChem (Computed)[1][2] |
| Monoisotopic Mass | 162.00441 Da | PubChem (Computed)[1][2] |
| Topological Polar Surface Area | 0 Ų | PubChem (Computed)[1][2] |
| Heavy Atom Count | 7 | PubChem (Computed)[1][2] |
Solubility: While specific solubility data for 1-bromo-3-methylcyclopentane is scarce, its structural analogue, bromocyclopentane, is known to be more soluble in nonpolar solvents like ethyl acetate, hexane, and chloroform, and exhibits very low solubility in water.[3][4] This suggests that 1-bromo-3-methylcyclopentane will follow a similar trend, being soluble in common organic solvents and largely insoluble in aqueous solutions.
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 1-bromo-3-methylcyclopentane and its isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR: A ¹³C NMR spectrum for trans-1-bromo-3-methylcyclopentane is available in the Wiley KnowItAll NMR Spectral Library.[5] Detailed peak assignments require further analysis and comparison with spectral data for the cis-isomer, which is not readily available.
¹H NMR: Detailed ¹H NMR spectra for both cis- and trans-1-bromo-3-methylcyclopentane are not available in the searched literature. However, based on the structure, one would expect complex splitting patterns in the aliphatic region of the spectrum due to the diastereotopic protons on the cyclopentane (B165970) ring.
Mass Spectrometry (MS)
While a specific mass spectrum for 1-bromo-3-methylcyclopentane is not provided in the search results, the expected fragmentation pattern can be predicted based on the principles of mass spectrometry for haloalkanes. Key fragments would likely include:
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The molecular ion peak (M⁺) as a doublet due to the isotopic abundance of ⁷⁹Br and ⁸¹Br.
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A fragment corresponding to the loss of the bromine atom (M-Br)⁺.
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Fragments resulting from the cleavage of the cyclopentane ring.
Infrared (IR) Spectroscopy
Reactivity and Synthetic Applications
1-Bromo-3-methylcyclopentane, as a secondary alkyl halide, can undergo a variety of reactions, primarily nucleophilic substitution (Sₙ1 and Sₙ2) and elimination (E1 and E2) reactions. The preferred reaction pathway is dependent on the reaction conditions, including the nature of the nucleophile/base, the solvent, and the temperature.
Nucleophilic Substitution Reactions
The secondary nature of the carbon bearing the bromine atom allows for both Sₙ1 and Sₙ2 pathways. Strong, non-bulky nucleophiles in polar aprotic solvents will favor the Sₙ2 mechanism, leading to inversion of stereochemistry at the reaction center. Solvolysis reactions in polar protic solvents, particularly with weak nucleophiles, are more likely to proceed via an Sₙ1 mechanism, involving a carbocation intermediate.
Elimination Reactions
Treatment of 1-bromo-3-methylcyclopentane with a strong base will favor elimination reactions to form methylcyclopentene isomers. According to Zaitsev's rule, the major product is typically the more substituted (more stable) alkene. The use of a sterically hindered base can favor the formation of the less substituted alkene (Hofmann product). The stereochemistry of the starting material (cis or trans) will also influence the regioselectivity and stereoselectivity of the E2 elimination.
Grignard Reagent Formation
Like other alkyl bromides, 1-bromo-3-methylcyclopentane can be used to prepare a Grignard reagent by reacting it with magnesium metal in an anhydrous ether solvent. This organometallic reagent is a powerful nucleophile and can be used to form new carbon-carbon bonds by reacting with electrophiles such as aldehydes, ketones, and esters.
Experimental Protocols
General Synthesis via Bromination of 3-Methylcyclopentanol (B93247)
A common method for the synthesis of alkyl bromides is the reaction of the corresponding alcohol with a brominating agent such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). The following is a generalized protocol that would require optimization for the specific synthesis of 1-bromo-3-methylcyclopentane.
Materials:
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3-Methylcyclopentanol
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Phosphorus tribromide (PBr₃) or concentrated hydrobromic acid (HBr)
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Anhydrous diethyl ether
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Saturated sodium bicarbonate solution
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Saturated sodium chloride (brine) solution
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Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
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Cool the 3-methylcyclopentanol in an ice bath.
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Slowly add the brominating agent (e.g., PBr₃) dropwise with stirring.
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After the addition is complete, allow the reaction to warm to room temperature and stir for a specified time.
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Quench the reaction by carefully adding it to ice water.
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Extract the product with diethyl ether.
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Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Filter and remove the solvent by rotary evaporation.
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Purify the crude product by fractional distillation under reduced pressure.
